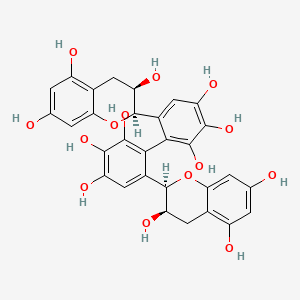
Theasinensin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Theasinensin c belongs to the class of organic compounds known as complex tannins. These are tannins made of a catechin bound to a gallotannin or elagitannin. Theasinensin c is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, theasinensin c is primarily located in the cytoplasm. Outside of the human body, theasinensin c can be found in tea. This makes theasinensin c a potential biomarker for the consumption of this food product.
Theasinensin C is a tannin.
Wissenschaftliche Forschungsanwendungen
Glucose Uptake Stimulation
Theasinensins, including Theasinensin C, have shown potential in stimulating glucose uptake. In a study by Qiu et al. (2014), it was found that these compounds facilitate glucose uptake in rat skeletal muscle cells. This effect is mediated through the AMP-activated protein kinase pathway, indicating a potential mechanism for anti-hyperglycemic activity (Qiu et al., 2014).
Anti-Cancer Effects
Research by Pan et al. (2000) highlights the growth inhibitory effects of theasinensin A, closely related to theasinensin C, on human cancer cells, suggesting a role in cancer chemoprevention. This effect is attributed to the induction of apoptosis through mitochondrial pathways and caspase activation (Pan et al., 2000).
Anti-Inflammatory Activities
Theasinensin A, a compound similar to theasinensin C, has been studied for its anti-inflammatory properties. Chen et al. (2011) found that it targets genes related to inflammation in macrophages, indicating a broad impact on inflammatory response pathways (Chen et al., 2011).
Renin Inhibitory Activities
A study by Li et al. (2013) found that theasinensin C demonstrates strong renin inhibitory activity. This suggests a potential role in controlling hypertension, adding another dimension to its therapeutic applications (Li et al., 2013).
Hepatoprotective Effects
Theasinensin A, which shares properties with theasinensin C, has been shown to possess hepatoprotective effects against liver injury in mice. This study by Hung et al. (2017) suggests potential applications in treating liver diseases (Hung et al., 2017).
Antimicrobial Properties
Hatano et al. (2003) discovered that theasinensin A, related to theasinensin C, can suppress antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antimicrobial agent (Hatano et al., 2003).
Anti-HIV Activity
Hashimoto et al. (1996) evaluated the anti-HIV activity of various tea polyphenols, including theasinensin C. They found that these compounds, including theasinensin C, displayed inhibitory effects against HIV replication, suggesting a potential role in HIV treatment (Hashimoto et al., 1996).
Eigenschaften
CAS-Nummer |
89013-69-4 |
|---|---|
Produktname |
Theasinensin C |
Molekularformel |
C30H26O14 |
Molekulargewicht |
610.5 g/mol |
IUPAC-Name |
(2R,3R)-2-[3,4,5-trihydroxy-2-[2,3,4-trihydroxy-6-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]phenyl]phenyl]-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C30H26O14/c31-9-1-15(33)11-5-19(37)29(43-21(11)3-9)13-7-17(35)25(39)27(41)23(13)24-14(8-18(36)26(40)28(24)42)30-20(38)6-12-16(34)2-10(32)4-22(12)44-30/h1-4,7-8,19-20,29-42H,5-6H2/t19-,20-,29-,30-/m1/s1 |
InChI-Schlüssel |
JPBGHWKYWUEIOT-XYTTVBAYSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)O)O)O)O)O |
Synonyme |
theasinensin C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



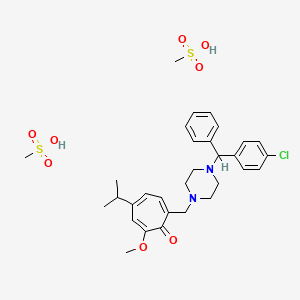

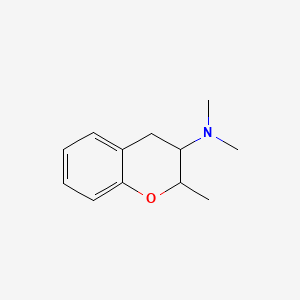
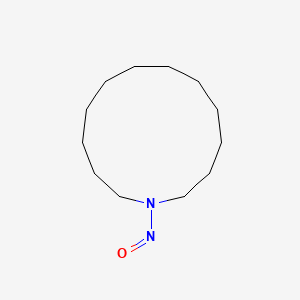

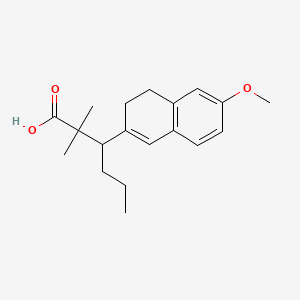

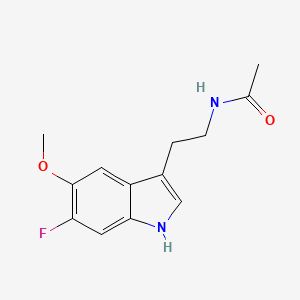


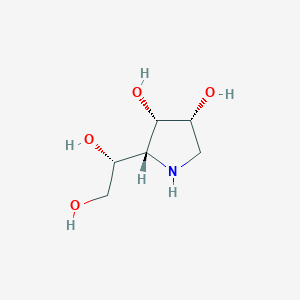

![(7,9-dihydroxy-10-methyl-3,6-dimethylidene-2-oxo-4,5,7,8,9,11a-hexahydro-3aH-cyclodeca[b]furan-4-yl) 2-methylbut-2-enoate](/img/structure/B1207153.png)
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;7-[(1R,2S)-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid](/img/structure/B1207155.png)